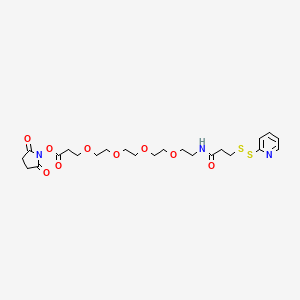

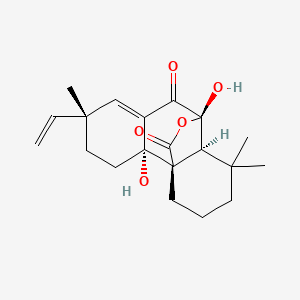

![molecular formula C12H14N8O B611020 4-[6-Amino-9-methyl-8-(triazol-2-yl)purin-2-yl]butan-2-one CAS No. 1246018-36-9](/img/structure/B611020.png)

4-[6-Amino-9-methyl-8-(triazol-2-yl)purin-2-yl]butan-2-one

Vue d'ensemble

Description

“4-[6-Amino-9-methyl-8-(triazol-2-yl)purin-2-yl]butan-2-one” is a compound that contains a triazole group . Triazole-containing compounds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .

Synthesis Analysis

The synthesis of triazole-containing compounds has attracted significant attention due to their widespread potential pharmaceutical activity . The synthesis method of 1,2,4-triazole mainly uses amidine, amide, amidine hydrazone, aryl diazonium salt, and hydrazone as nitrogen sources . In recent years, there has been excellent progress in copper-catalyzed cross-couplings in the synthesis methods of 1,2,3/1,2,4-triazole with inexpensive, low toxic, and good functional tolerance .Molecular Structure Analysis

Triazole compounds contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .Chemical Reactions Analysis

Triazoles can act as ligands to form coordination complexes with transition metal ions . They are also known for their role in the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) that dramatically accelerates reaction rates .Physical And Chemical Properties Analysis

While specific physical and chemical properties for “4-[6-Amino-9-methyl-8-(triazol-2-yl)purin-2-yl]butan-2-one” were not found, it’s worth noting that triazoles are generally water-soluble .Applications De Recherche Scientifique

Antiviral and Cytostatic Activities

A study involving related compounds to 4-[6-Amino-9-methyl-8-(triazol-2-yl)purin-2-yl]butan-2-one demonstrated slight cytostatic activity against HeLa cells. The compounds tested were found to inhibit the proliferation of murine leukemia (L1210) and human T-lymphocyte (CEM) cell lines at specific concentrations, suggesting potential for therapeutic research in cancer treatment (Głowacka et al., 2015).

Synthesis of Acyclic Nucleoside and Nucleotide Analogs

Research on the synthesis of acyclic nucleoside and nucleotide analogs derived from similar compounds indicates the potential for creating diverse N9-substituted derivatives. These derivatives have applications in the field of medicinal chemistry, particularly in the development of new therapeutic agents (Janeba et al., 2000).

Neuroprotective Potential

Compounds similar to 4-[6-Amino-9-methyl-8-(triazol-2-yl)purin-2-yl]butan-2-one, such as ST1535, have shown neuroprotective properties. ST1535 was found to protect against striatal excitotoxicity, indicating potential applications in neuroprotection and the treatment of neurological disorders (Galluzzo et al., 2008).

Mécanisme D'action

Orientations Futures

Triazoles have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines . Their unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities . This makes them a promising area for future research in drug discovery .

Propriétés

IUPAC Name |

4-[6-amino-9-methyl-8-(triazol-2-yl)purin-2-yl]butan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N8O/c1-7(21)3-4-8-16-10(13)9-11(17-8)19(2)12(18-9)20-14-5-6-15-20/h5-6H,3-4H2,1-2H3,(H2,13,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLXYHOBIHWLDSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC1=NC(=C2C(=N1)N(C(=N2)N3N=CC=N3)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[6-Amino-9-methyl-8-(triazol-2-yl)purin-2-yl]butan-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

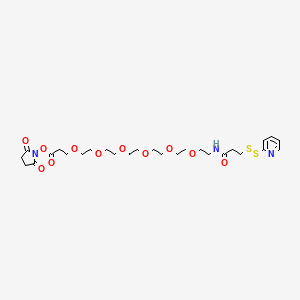

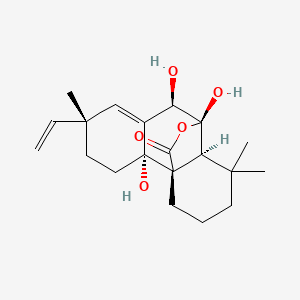

![1-(1-Methylethyl)-3-(2-phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B610952.png)

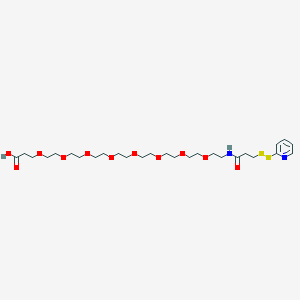

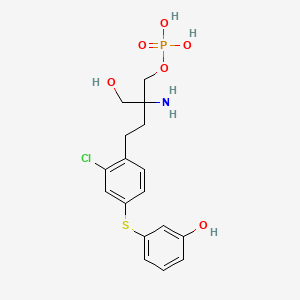

![N-[2-(5-hydroxy-2-methyl-1H-indol-3-yl)ethyl]-2-methoxyacetamide](/img/structure/B610954.png)

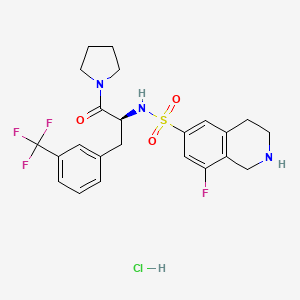

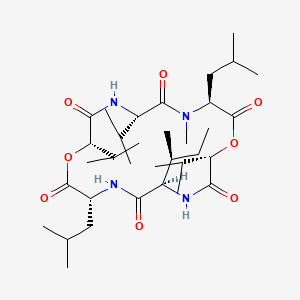

![(Z)-7-[(1S,2R,3R,4R)-3-[(E,3S)-3-hydroxyoct-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B610959.png)